Halofantrine Exhibits Superior Potency Against Chloroquine-Resistant P. falciparum Compared to Chloroquine-Susceptible Strains
In a study comparing in vitro activity of halofantrine against African isolates and clones of P. falciparum, a chloroquine-resistant clone exhibited an IC50 of 2.98 nM, which is 2.3-fold more potent than the IC50 of 6.88 nM observed for a chloroquine-susceptible clone [1]. This inverse relationship between chloroquine resistance and halofantrine susceptibility is a unique and quantifiable differentiation point, as it suggests that halofantrine may retain or even increase its potency in settings where chloroquine has failed due to resistance.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 2.98 nM (against chloroquine-resistant clone) |
| Comparator Or Baseline | 6.88 nM (against chloroquine-susceptible clone) |
| Quantified Difference | 2.3-fold higher potency in chloroquine-resistant clone |
| Conditions | Isotopic semimicro drug susceptibility test using African isolates and clones of P. falciparum |
Why This Matters
For procurement in research on chloroquine-resistant malaria models, halofantrine offers a quantifiable potency advantage over its activity in chloroquine-sensitive contexts, a trait not observed with chloroquine itself.
- [1] Basco LK, Le Bras J. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. Am J Trop Med Hyg. 1992;47(4):521-527. View Source
